molecular formula C13H10O3S B14439819 3-Acetyl-5-benzylidenethiolane-2,4-dione CAS No. 74372-22-8

3-Acetyl-5-benzylidenethiolane-2,4-dione

Cat. No.: B14439819
CAS No.: 74372-22-8
M. Wt: 246.28 g/mol
InChI Key: AXESDJCDBDUBMH-UHFFFAOYSA-N
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Description

3-Acetyl-5-benzylidenethiolane-2,4-dione is a heterocyclic compound containing sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-benzylidenethiolane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an acetyl compound with a benzylidene derivative in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is often isolated through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-benzylidenethiolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Acetyl-5-benzylidenethiolane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-benzylidenethiolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share a similar thiolane ring structure and are used in the treatment of type 2 diabetes.

    Benzylidene derivatives: Compounds with benzylidene groups exhibit similar chemical reactivity and are used in various synthetic applications.

Uniqueness

3-Acetyl-5-benzylidenethiolane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

74372-22-8

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

3-acetyl-5-benzylidenethiolane-2,4-dione

InChI

InChI=1S/C13H10O3S/c1-8(14)11-12(15)10(17-13(11)16)7-9-5-3-2-4-6-9/h2-7,11H,1H3

InChI Key

AXESDJCDBDUBMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C(=CC2=CC=CC=C2)SC1=O

Origin of Product

United States

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